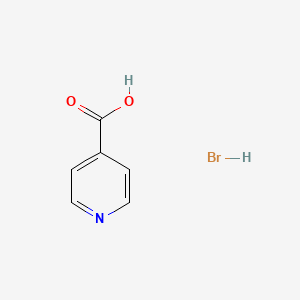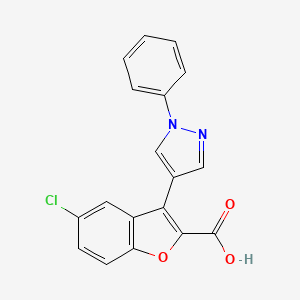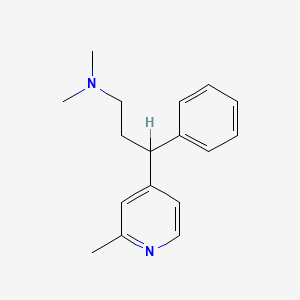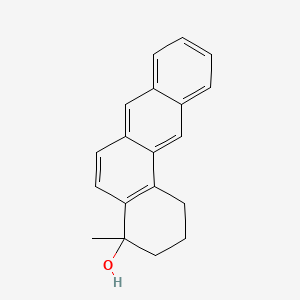![molecular formula C17H32OSi B14342422 [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane CAS No. 104875-64-1](/img/structure/B14342422.png)
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is an organosilicon compound with the molecular formula C17H32OSi. This compound is characterized by the presence of a cyclohexylethynyl group attached to a silicon atom, which is further bonded to three propan-2-yl groups. It is used in various chemical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane typically involves the reaction of cyclohexylethynyl alcohol with tri(propan-2-yl)silane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include moderate temperatures and the use of solvents such as tetrahydrofuran or toluene to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The compound can undergo substitution reactions where the cyclohexylethynyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum complexes.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is used in the modification of biomolecules for research purposes.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of [(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane involves its interaction with various molecular targets and pathways. The compound can form stable complexes with other molecules, which can then participate in various chemical reactions. The presence of the cyclohexylethynyl group allows for specific interactions with target molecules, enhancing the compound’s reactivity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
Tri(propan-2-yl)silanethiol: This compound has a similar structure but contains a thiol group instead of an ethynyl group.
Tri(propan-2-yl)silane: This compound lacks the cyclohexylethynyl group, making it less reactive in certain chemical reactions.
Cyclohexylethynyltri(propan-2-yl)silane: This compound is similar but has different substituents on the silicon atom.
Uniqueness
[(Cyclohexylethynyl)oxy]tri(propan-2-yl)silane is unique due to the presence of the cyclohexylethynyl group, which imparts specific reactivity and selectivity in chemical reactions. This makes it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
104875-64-1 |
|---|---|
Fórmula molecular |
C17H32OSi |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
2-cyclohexylethynoxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C17H32OSi/c1-14(2)19(15(3)4,16(5)6)18-13-12-17-10-8-7-9-11-17/h14-17H,7-11H2,1-6H3 |
Clave InChI |
VAEADZRGOBDWEI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C(C)C)(C(C)C)OC#CC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Aziridin-1-yl)-3-[4-[[4-(aziridin-1-ylcarbamoylamino)phenyl]methyl]phenyl]urea](/img/structure/B14342352.png)


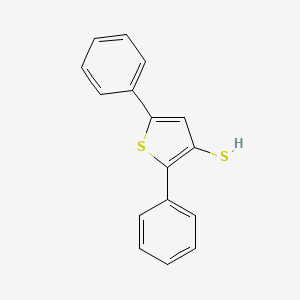
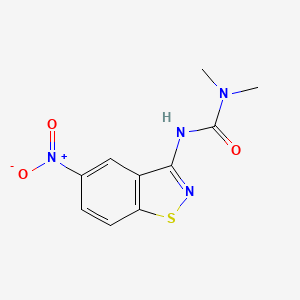
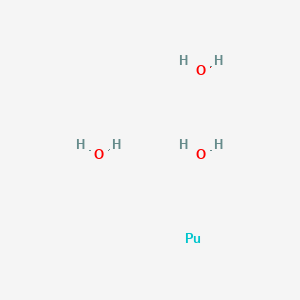
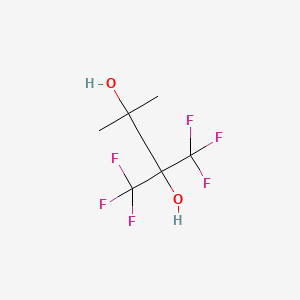
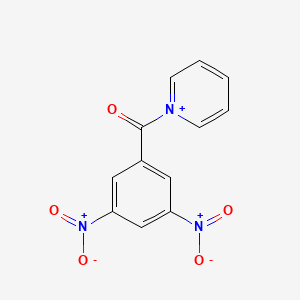
![2-[(Heptadecafluorooctyl)(methyl)amino]ethyl prop-2-enoate](/img/structure/B14342397.png)
